molecular formula C9H12ClN3 B1448303 (2-methyl-2H-indazol-7-yl)methanamine hydrochloride CAS No. 1400764-43-3

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride

Cat. No.: B1448303
CAS No.: 1400764-43-3
M. Wt: 197.66 g/mol
InChI Key: HUKPYUGOFJRIDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride typically involves the reaction of 2-methylindazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, making it a valuable compound for pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2H-indazol-7-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of a methanamine group. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

(2-methylindazol-7-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-12-6-8-4-2-3-7(5-10)9(8)11-12;/h2-4,6H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKPYUGOFJRIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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